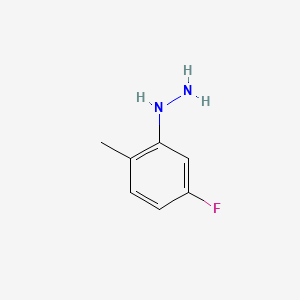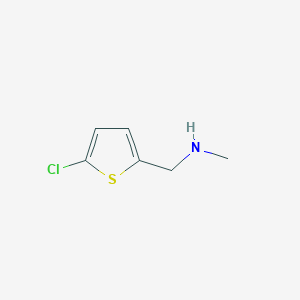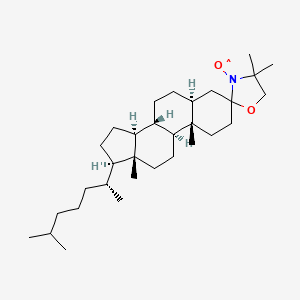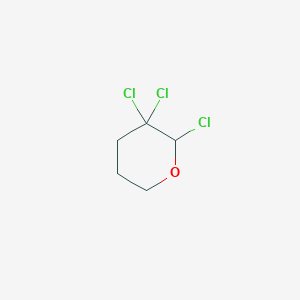
(5-Fluoro-2-methylphenyl)hydrazine
Vue d'ensemble
Description
The compound (5-Fluoro-2-methylphenyl)hydrazine is a derivative of hydrazine, which is a highly reactive and versatile reagent used in various chemical reactions. Hydrazine itself is a pnictogen hydride chemical with extensive industrial applications, and its derivatives, such as the one , often exhibit interesting chemical and physical properties that can be exploited in different fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of fluorinated hydrazine derivatives can be complex due to the reactivity of both the fluorine atoms and the hydrazine moiety. In the literature, fluorinated heterocyclic compounds have been synthesized through reactions involving hydrazine or methylhydrazine with other reactive intermediates. For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine or methylhydrazine can lead to various ring rearrangements and the formation of new fluorinated compounds . Similarly, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine has been shown to produce Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones through a ring-enlargement reaction .
Molecular Structure Analysis
The molecular structure of fluorinated hydrazine derivatives is often characterized by a high degree of planarity, as seen in the compound (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide. This particular molecule is essentially planar, with a planar indole fused-ring system linked to a fluorobenzene ring through a hydrazine-carbothioamide bridge. The planarity is reinforced by intramolecular hydrogen bonding, contributing to the stability of the molecule .
Chemical Reactions Analysis
Fluorinated hydrazine derivatives can undergo a variety of chemical reactions, including nucleophilic addition, ring-opening, ring-closure, and rearrangements such as the Boulton-Katritzky rearrangement. These reactions can be influenced by the nature of the substituents and the reaction conditions. For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with methylhydrazine can lead to different products depending on the substituent at C(3) and the nature of the nucleophile . The Boulton-Katritzky rearrangement is another pathway that can be observed when hydrazine attacks an electrophilic center, leading to the formation of triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-Fluoro-2-methylphenyl)hydrazine derivatives are influenced by the presence of fluorine atoms and the hydrazine moiety. Fluorine atoms can significantly affect the molecule's reactivity, electronic distribution, and hydrogen bonding capabilities. The intramolecular hydrogen bonds observed in some fluorinated hydrazine derivatives contribute to their molecular stability and can affect their melting points, solubility, and crystalline structure. For instance, the planar structure of the compound mentioned earlier is stabilized by intramolecular hydrogen bonds, which also facilitate the formation of layers in the crystal through π-π stacking interactions and C-H···F hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- A study focused on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound prepared from 4-fluoro-2-isocyanato-1-methylbenzene, which exhibited inhibitory proliferation effects on some cancer cell lines, indicating potential antitumor applications (Hao et al., 2017).
Fluorescent Probes for Biological and Environmental Samples
- Another study designed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, utilizing dicyanoisophorone as the fluorescent group, which showed low cytotoxicity, reasonable cell permeability, and suitability for fluorescence imaging of exogenous N2H4 in HeLa cells and zebrafish (Zhu et al., 2019).
Anticancer Activity of Pyridazinone Derivatives
- Research on the synthesis of new 3(2H)-one pyridazinone derivatives showed potential antioxidant activity, with the compounds being synthesized through a series of chemical reactions including esterification, hydrazinolysis, and cyclization, demonstrating in-vitro antioxidant activity and suggesting potential anticancer applications (Mehvish & Kumar, 2022).
Advanced Fluorescent Probes for Hydrazine Detection
- The development of next-generation fluorescent probes for hydrazine detection offers high selectivity and sensitivity, overcoming drawbacks of current probes and demonstrating practical applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing, indicating broad potential for environmental and biological monitoring (Jung et al., 2019).
Antimicrobial Activities of Thiazolidin-4-One Derivatives
- A study on the synthesis and screening of halogenated anilin-yl-substituted thiazolidin-4-one derivatives for antimicrobial activities highlighted the preparation of compounds with potential antibacterial, antifungal, and antitubercular activities, indicating the chemical versatility and biological applicability of (5-Fluoro-2-methylphenyl)hydrazine derivatives (Dinnimath et al., 2011).
Safety And Hazards
“(5-Fluoro-2-methylphenyl)hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, and H3514. These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled4. It may cause skin and eye irritation and may cause respiratory irritation4. It is also suspected of causing cancer4.
Orientations Futures
The future directions of “(5-Fluoro-2-methylphenyl)hydrazine” are not explicitly mentioned in the search results. However, given its chemical properties and potential hazards, further research could focus on exploring its potential applications in various fields while ensuring safety measures.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
(5-fluoro-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKJTZLQRLTAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-methylphenyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















